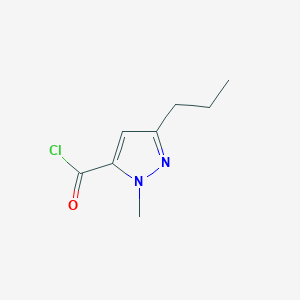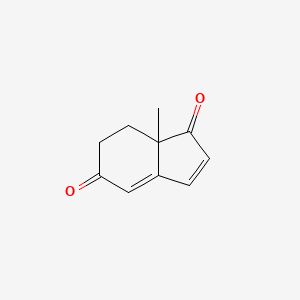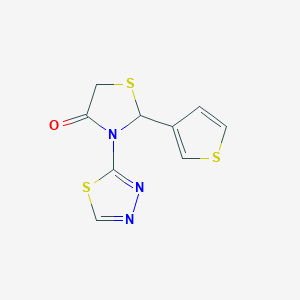
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds containing an azomethine group (–HC=N–) and are known for their wide range of applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with morpholine . The reaction is usually carried out in an ethanol solution under reflux conditions for a specific period, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of corresponding amines .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a ligand in coordination chemistry and as a starting material for the synthesis of other complex molecules . In biology and medicine, it has shown promising antibacterial, antifungal, and anticancer activities . Additionally, it is used in the development of dyes and pigments in the industrial sector .
Wirkmechanismus
The mechanism of action of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine involves its interaction with specific molecular targets and pathways . The compound’s azomethine group is known to form coordination complexes with metal ions, which can enhance its biological activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antibacterial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine can be compared with other Schiff bases containing similar functional groups . For instance, N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine shares the nitrothiophene moiety but differs in the substituent on the azomethine group . This difference can lead to variations in their chemical reactivity and biological activity . Other similar compounds include N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine .
Eigenschaften
CAS-Nummer |
31350-11-5 |
|---|---|
Molekularformel |
C9H11N3O3S |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2 |
InChI-Schlüssel |
DZATWMZTHMRCOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)

![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)







